molecular formula C21H28Cl2N2O3 B3031377 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride CAS No. 28712-30-3

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride

Cat. No.: B3031377
CAS No.: 28712-30-3
M. Wt: 427.4 g/mol
InChI Key: ZBEFNNLHCLQRQD-UHFFFAOYSA-N
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Description

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride is a synthetic low molecular weight compound (483.47 g/mol) featuring a fluorenone core substituted with two dimethylaminoethoxy groups. It is structurally analogous to Tilorone (2,7-bis(2-(diethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride), a known broad-spectrum antiviral agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-bis[2-(dimethylamino)ethoxy]fluoren-9-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c1-22(2)9-11-25-15-5-7-17-18-8-6-16(26-12-10-23(3)4)14-20(18)21(24)19(17)13-15;;/h5-8,13-14H,9-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFNNLHCLQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182870
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28712-30-3
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-bis[2-(dimethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride typically involves multiple steps. One common method includes the sulfonation of fluorene, followed by oxidative hydroxylation to form the disodium salt of 2,7-fluorenone. This intermediate is then reacted with dimethylaminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride involves its interaction with immune cells. It stimulates thymus-dependent lymphocytes, enhancing cell-mediated immunity. The compound may also induce the production of interferons, which play a crucial role in antiviral defense .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of related compounds:

Compound Substituents Molecular Weight (g/mol) Solubility Core Structure
2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride (Dimethyl variant) -OCH2CH2N(CH3)2 (×2) 483.47 ≥28 mg/mL (dihydrochloride) Fluorenone
Tilorone (Diethyl variant) -OCH2CH2N(C2H5)2 (×2) ~484.9* High (dihydrochloride salt) Fluorenone
9-Fluorenon-4-carboxamides -CONH2 or substituted carboxamides Varies (e.g., ~350–450) Moderate (depends on substituents) Fluorenone
Carbazole derivatives (e.g., 7b, 9a-c) Methoxy, nitro, pyridinyl, or thiophene groups 316–401 Low to moderate Carbazole

* Calculated based on diethylaminoethoxy substituents.

Key Observations:
  • Substituent Effects: The dimethylaminoethoxy groups in the target compound reduce steric bulk compared to Tilorone’s diethylaminoethoxy groups. This may enhance solubility but could alter receptor binding or metabolic stability .
  • Core Structure: Fluorenone derivatives (e.g., Tilorone, dimethyl variant) exhibit DNA intercalation, a mechanism critical for antiviral and immunomodulatory activity. Carbazole derivatives () share intercalation properties but target different pathways (e.g., anticancer) .
Key Observations:
  • Toxicity: Bis(dialkylamino) compounds (e.g., dimethyl/diethyl variants) may suppress hepatic cytochrome P450 enzymes, increasing drug interaction risks .

Biological Activity

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride (CAS No. 28712-30-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28Cl2N2O3, with a molecular weight of approximately 427.36 g/mol. The compound features a fluorenone backbone modified with dimethylaminoethoxy groups, which influence its biological interactions.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its efficacy in inhibiting the proliferation of MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutic agents.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Reference
MCF-733
MDA-MB-23123
Other Cancer LinesVaries

The compound's mechanism of action primarily involves the destabilization of microtubules. It has been shown to interact with the colchicine-binding site on tubulin, leading to an inhibition of tubulin polymerization. This effect results in cell cycle arrest and apoptosis in cancer cells.

Case Study: MCF-7 Cells
In a detailed investigation involving MCF-7 cells treated with this compound, flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase of the cell cycle. Immunofluorescence microscopy confirmed alterations in microtubule organization, indicative of mitotic catastrophe induced by the compound.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit cell proliferation across multiple cancer types, including triple-negative breast cancer.
  • Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to the colchicine site on tubulin, supporting its role as a microtubule-destabilizing agent.
  • Synergistic Effects : Preliminary research indicates potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Q. What is the synthetic pathway for 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride, and how has it been optimized in recent studies?

The compound was initially synthesized by Marion Merrell Dow (now Sanofi) via a multi-step process involving fluorenone functionalization with dimethylaminoethoxy groups, followed by dihydrochloride salt formation for improved solubility . Recent optimizations include greener catalytic methods, reduced reaction times, and higher yields through solvent-free conditions or microwave-assisted synthesis . Key parameters to monitor include purity (>98% by HPLC) and water solubility (≥28 mg/mL in its salt form) .

Q. What is the mechanism of action of this compound as an antiviral and immunomodulatory agent?

The compound acts as a synthetic inducer of endogenous α-, β-, and γ-interferons (IFNs) by stimulating immune-competent cells . Its DNA intercalation property enables inhibition of viral replication by binding to viral or host DNA, disrupting transcription . Methodologically, IFN induction can be quantified using ELISA or RT-PCR for IFN mRNA levels in murine splenocytes .

Q. How does the compound’s solubility and formulation impact its bioavailability in preclinical models?

The dihydrochloride salt form enhances water solubility (≥28 mg/mL) compared to the free base, enabling oral or intraperitoneal administration . Bioavailability studies in mice show peak plasma concentrations within 2–4 hours post-administration, with dose-dependent IFN induction . For in vivo studies, prepare stock solutions in sterile PBS (pH 7.4) and validate stability via UV-Vis spectroscopy (λmax = 360 nm) .

Advanced Research Questions

Q. How can researchers resolve structural discrepancies in the compound’s reported substituents (dimethylamino vs. diethylamino groups)?

Discrepancies in substituents (e.g., dimethylamino in vs. diethylamino in ) highlight the need for rigorous analytical validation. Use high-resolution mass spectrometry (HR-MS) to confirm the molecular ion ([M+H]+ at m/z 483.47 for dimethylamino) and NMR (¹H/¹³C) to distinguish between N-methyl (δ ~2.2 ppm) and N-ethyl (δ ~1.1 ppm for CH3) groups . Cross-validate with synthetic protocols from peer-reviewed sources .

Q. What experimental strategies are recommended to address its dose-dependent suppression of cytochrome P450 (CYP450) enzymes?

The compound inhibits hepatic CYP450 isoforms (e.g., CYP3A4), altering drug metabolism . Design drug interaction studies using:

  • In vitro: Human liver microsomes with CYP450-specific substrates (e.g., midazolam for CYP3A4) and LC-MS/MS to quantify metabolite formation .
  • In vivo: Co-administer with probe drugs (e.g., caffeine for CYP1A2) in murine models, monitoring plasma pharmacokinetics .

Q. How can fluorescence spectroscopy elucidate its binding dynamics with human serum albumin (HSA)?

Fluorescence quenching assays reveal binding constants (Ka) and stoichiometry. Key steps:

  • Procedure: Titrate HSA (1–10 µM) with increasing compound concentrations (0–50 µM) in PBS (pH 7.4).
  • Analysis: Apply the Stern-Volmer equation to calculate Ka (~10⁴–10⁵ M⁻¹) and Förster resonance energy transfer (FRET) to determine binding distance (~3 nm) .
  • Controls: Include warfarin (Site I binder) and ibuprofen (Site II) to identify competitive binding sites .

Q. What methodologies are used to assess structure-activity relationships (SAR) for analogues with improved IFN induction?

SAR studies focus on modifying the fluorenone core and aminoethoxy side chains:

  • Synthesis: Replace dimethylamino with morpholino or piperazinyl groups to enhance solubility .
  • Assays: Compare IFN-γ levels in primary human peripheral blood mononuclear cells (PBMCs) using ELISpot .
  • Data Interpretation: Correlate substituent electronegativity with IFN induction potency (e.g., diethylamino > dimethylamino in murine models ).

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s immunomodulatory vs. cytotoxic effects?

Contradictory findings (e.g., immunomodulation vs. cytotoxicity ) may arise from cell-type-specific responses. Recommendations:

  • Dose-Response Curves: Test a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2, PBMCs).
  • Apoptosis Assays: Use Annexin V/PI staining and caspase-3/7 activity to distinguish immunomodulation (low dose) from cytotoxicity (high dose) .
  • In Vivo Validation: Compare splenic IFN-γ levels (ELISA) and hepatic toxicity markers (ALT/AST) in BALB/c mice .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacokinetic (PK) studies of this compound?

  • Sample Preparation: Use LC-MS/MS with a deuterated internal standard (e.g., tilorone-d4) for plasma quantification .
  • PK Parameters: Calculate AUC0–24h, Cmax, and t1/2 in Sprague-Dawley rats (oral dose: 10 mg/kg) .
  • Tissue Distribution: Autoradiography or whole-body imaging after ¹⁴C-labeled compound administration .

Q. How can researchers optimize stability assays for this compound under physiological conditions?

  • Buffer Conditions: Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomal preparations .
  • Degradation Analysis: Monitor via HPLC-UV at 25°C and 37°C, identifying degradation products (e.g., free fluorenone via LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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